molecular formula C20H15F3O6 B2818469 methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 303119-77-9

methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2818469
CAS No.: 303119-77-9
M. Wt: 408.329
InChI Key: FZSBKMYAWZDWTG-UHFFFAOYSA-N
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Description

This compound is a derivative of chromene, a heterocyclic compound, with a methoxyphenyl group, a trifluoromethyl group, and an acetoxy group attached . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chromene ring provides a rigid, planar structure, while the methoxyphenyl, trifluoromethyl, and acetoxy groups would add additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and the functional groups present . For example, the presence of the chromene ring might confer aromaticity, while the methoxy, trifluoromethyl, and acetoxy groups would likely influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

  • Methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is involved in the synthesis of various aromatic carbamate derivatives, where it undergoes condensation reactions to form chromene derivatives. These reactions are critical in the development of new compounds with potential applications in pharmaceuticals and materials science (Velikorodov et al., 2014).

Applications in Antibacterial Activity

  • The compound and its derivatives have been studied for their antibacterial properties. Research on derivatives such as those based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid demonstrates potential antibacterial activity, indicating its importance in the development of new antibacterial agents (Čačić et al., 2009).

Investigation in Antimicrobial Activities

  • Further exploration in antimicrobial activities is evident, where derivatives are synthesized and screened for their antimicrobial properties. Such studies are crucial in discovering new compounds that can combat resistant microbial strains (Parameshwarappa et al., 2009).

Potential in Anti-cancer Research

  • Research into bis-chromenone derivatives, which are closely related to the this compound, shows promising anti-cancer activity. This highlights its potential application in developing new cancer therapies (Venkateswararao et al., 2014).

Herbicidal Applications

  • The compound and its isomers have been investigated for herbicidal effects, showcasing its potential use in agriculture for weed control (Hayashi & Kouji, 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O6/c1-26-14-6-4-3-5-12(14)17-18(25)13-8-7-11(28-10-16(24)27-2)9-15(13)29-19(17)20(21,22)23/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSBKMYAWZDWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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